GW 9662-d5 is a deuterated derivative of GW 9662, which is a selective antagonist of the peroxisome proliferator-activated receptor gamma. This compound is significant in research related to metabolic disorders, inflammation, and cancer due to its role in modulating the activity of nuclear hormone receptors. The deuteration enhances the stability and pharmacokinetic properties of the compound, making it valuable for various scientific applications.
GW 9662-d5 is synthesized from its parent compound, GW 9662, which was originally developed as a research tool to study the functions of peroxisome proliferator-activated receptor gamma. The deuterated form is typically produced in specialized laboratories focusing on isotopic labeling for enhanced analytical techniques.
GW 9662-d5 falls under the category of synthetic organic compounds and specifically belongs to the class of peroxisome proliferator-activated receptor gamma antagonists. It is utilized primarily in pharmacological and biochemical research.
The synthesis of GW 9662-d5 involves several steps, primarily focusing on the incorporation of deuterium at specific positions in the molecular structure. The synthesis can be achieved through:
The detailed synthetic pathway typically includes:
The molecular formula for GW 9662-d5 is CHDNOS. The presence of deuterium alters its mass spectral properties, aiding in its identification through mass spectrometry.
GW 9662-d5 primarily functions as an antagonist in biochemical assays involving peroxisome proliferator-activated receptor gamma. It competes with endogenous ligands for binding to the receptor.
GW 9662-d5 exerts its effects by binding to peroxisome proliferator-activated receptor gamma, inhibiting its transcriptional activity. This action leads to decreased expression of genes involved in adipogenesis and lipid metabolism.
Research indicates that while GW 9662 is a potent antagonist, its deuterated form may exhibit altered pharmacodynamics due to isotopic substitution, potentially affecting its efficacy and specificity in biological systems.
GW 9662-d5 is primarily used in:
This compound's unique properties make it an essential tool for researchers studying complex biological processes related to metabolism and inflammation.
GW 9662-d5 is a deuterated derivative of the selective PPARγ antagonist GW9662 (2-chloro-5-nitro-N-phenylbenzamide). Its molecular formula is C₁₃H₄D₅ClN₂O₃, with a molecular weight of 281.71 g/mol (compared to 276.68 g/mol for unlabeled GW9662). Deuterium atoms replace all five hydrogen atoms at the ortho, meta, and para positions of the phenyl ring, forming a 2,3,4,5,6-pentadeuterophenyl group [1] [2]. This substitution is denoted by the "-d5" suffix in the compound name. The isotopic label leaves the core pharmacophore—the chloro-nitrobenzamide moiety—unchanged, preserving the molecule’s ability to irreversibly bind to Cys285 in the PPARγ ligand-binding domain via its reactive chloro group [4] [6].
Table 1: Key Structural Features of GW 9662-d5
Property | Specification |
---|---|
CAS Number | 2117730-84-2 (unlabeled: 22978-25-2) |
Molecular Formula | C₁₃H₄D₅ClN₂O₃ |
Molecular Weight | 281.71 g/mol |
Deuterium Positions | Phenyl ring (2H,3H,4H,5H,6H positions) |
Deuterium Atom % (Purity) | ≥98% |
Core Functional Group | 2-Chloro-5-nitrobenzamide |
The synthesis of GW 9662-d5 involves a deuterated aniline precursor (2,3,4,5,6-pentadeuteroaniline) reacting with 2-chloro-5-nitrobenzoyl chloride under amidation conditions [1] [2]. Key steps include:
Table 2: Synthesis and Purification Conditions
Step | Reagents/Conditions | Deuterium Purity Control |
---|---|---|
Precursor Synthesis | Catalytic deuteration of aniline derivatives | NMR verification of H/D ratio |
Amidation | 2-Chloro-5-nitrobenzoyl chloride, base, 0–25°C | Exclusion of protic solvents |
Purification | Column chromatography (silica gel) or crystallization | HPLC monitoring for non-deuterated impurities |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: